molecular formula C16H29N3O2S B2452383 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide CAS No. 727983-40-6

3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2452383
CAS No.: 727983-40-6
M. Wt: 327.49
InChI Key: HTUBEPGBKXNDKU-UHFFFAOYSA-N
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Description

“3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C16H29N3O2S and a molecular weight of 327.49 . It is a specialty product often used in proteomics research .

Scientific Research Applications

Antitumor Activity

Sulfonamides, including variants such as 3-amino-4-(dipropylamino)-N,N-diethylbenzene-1-sulfonamide, have shown promise in antitumor activity. Specific compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Two notable compounds in this category have advanced to clinical trials due to their potent cell cycle inhibition properties and preliminary clinical activities in phase I settings. These compounds disrupt tubulin polymerization and belong to a novel class of antiproliferative agents, influencing various phases of the cell cycle in cancer cell lines (Owa et al., 2002).

Carbonic Anhydrase Inhibition

New halogen-containing N-substituted 4-aminobenzenesulfonamides, synthesized using superacid chemistry, have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated transmembrane isoforms. These compounds, despite their sulfonamide substitution, have demonstrated selective nanomolar inhibition, particularly the chlorinated derivatives, making them significant in tumor-associated applications (Compain et al., 2013).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Sulfonamide antibiotics, including those with a similar structure to this compound, have been used to develop a highly sensitive ELISA for the analysis of milk samples. This application leverages the selectivity against common aminobenzenesulfonylamino moieties and demonstrates the versatility of sulfonamides in developing sensitive assays for environmental and food safety testing (Adrián et al., 2009).

Structural Studies

Structural studies of compounds like oryzalin, which share similarities with this compound, reveal their herbicidal properties. Such studies provide insight into the arrangement of various substituents around the benzene ring, contributing to the understanding of how structural variations in sulfonamides influence their biological activities (Kang et al., 2015).

Synthesis and Characterization for Antimicrobial Activity

Sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity, specifically targeting DNA Gyrase-A. The study demonstrates the potential of such compounds in the development of new antimicrobial agents, which is particularly relevant given the increasing concern over antibiotic resistance (Kumar et al., 2020).

Inhibition of β-Class Carbonic Anhydrases from Mycobacterium tuberculosis

Fluorine-containing sulfonamide derivatives have been investigated as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. This research highlights the potential of sulfonamides in developing treatments for tuberculosis, especially considering the global impact of this infectious disease (Ceruso et al., 2014).

Properties

IUPAC Name

3-amino-4-(dipropylamino)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-5-11-18(12-6-2)16-10-9-14(13-15(16)17)22(20,21)19(7-3)8-4/h9-10,13H,5-8,11-12,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUBEPGBKXNDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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